molecular formula C26H26ClN3O3S B5044392 N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-5-chloro-2-methoxybenzamide

N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-5-chloro-2-methoxybenzamide

Cat. No.: B5044392
M. Wt: 496.0 g/mol
InChI Key: ZYWNSWTWOWPZDV-UHFFFAOYSA-N
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Description

N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-5-chloro-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a carbamothioyl group, and a methoxybenzamide group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-5-chloro-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butylphenylcarbonyl intermediate: This step involves the reaction of tert-butylbenzene with a carbonylating agent under controlled conditions to form the tert-butylphenylcarbonyl intermediate.

    Amination: The intermediate is then reacted with an amine to introduce the amino group, forming the tert-butylphenylcarbonylamino intermediate.

    Carbamothioylation: The amino intermediate is further reacted with a thiocarbamoylating agent to introduce the carbamothioyl group.

    Coupling with 5-chloro-2-methoxybenzamide: Finally, the carbamothioyl intermediate is coupled with 5-chloro-2-methoxybenzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-5-chloro-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties, used in mouthwashes and disinfectants.

    Domiphen bromide: Another antimicrobial agent used in various disinfectant formulations.

Uniqueness

N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound has broader applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[[4-[(4-tert-butylbenzoyl)amino]phenyl]carbamothioyl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O3S/c1-26(2,3)17-7-5-16(6-8-17)23(31)28-19-10-12-20(13-11-19)29-25(34)30-24(32)21-15-18(27)9-14-22(21)33-4/h5-15H,1-4H3,(H,28,31)(H2,29,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWNSWTWOWPZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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